![molecular formula C23H38Cl2N8O8 B606764 Copanlisib hydrochloride hydrate CAS No. 1402152-46-8](/img/structure/B606764.png)
Copanlisib hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copanlisib Dihydrochloride is a novel phosphoinositide 3-kinase (pi3k) inhibitor, inhibiting the activation of the pi3k signaling pathway, resulting in inhibition of tumor cell growth and survival in susceptible tumor cell populations
Wissenschaftliche Forschungsanwendungen
1. Use in Treating Lymphomas
- Pan-PI3K Inhibitory Activity : Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, showing significant activity against various subtypes of lymphoma (Dreyling et al., 2017).
- Efficacy in Indolent and Aggressive Lymphomas : It has demonstrated efficacy in both indolent and aggressive lymphomas, providing an option for heavily pretreated patients (Dreyling et al., 2014).
- Combination Therapy Potentials : Studies suggest that copanlisib can be effectively combined with other agents, such as rituximab, enhancing its therapeutic potential in lymphoma treatment (Matasar et al., 2021).
2. Pharmacokinetics and Administration
- Intravenous Administration : Copanlisib is administered intravenously, offering a different administration route compared to orally administered PI3K inhibitors, which might contribute to its distinct safety profile (Eltantawy et al., 2019).
- Dosing Schedules and Safety Profile : The intermittent dosing schedule of copanlisib might contribute to its manageable safety profile and reduced severity of adverse events (Zinzani et al., 2019).
3. Metabolic Insights and Drug Interactions
- Metabolic Profiling : Research has been conducted to understand the metabolic profile of copanlisib, identifying various metabolites and potential reactive intermediates, which is crucial for predicting and managing potential side effects (Alrabiah et al., 2019).
- Quantification in Animal Models : Techniques have been developed to quantify copanlisib in animal models, aiding in the understanding of its pharmacokinetics and dosing optimization (Tripathy et al., 2022).
4. Potential in Various Cancer Types
- Broad Application in Hematologic Malignancies : Copanlisib's role is being explored beyond lymphomas, with potential applications in a range of hematologic malignancies, highlighting its versatility as a therapeutic agent (Le et al., 2021).
5. Synergistic Effects with Other Therapies
- Synergistic Combinations : Studies indicate that copanlisib can synergize with other targeted agents, including venetoclax, in B- and T-cell lymphoma models, offering a promising approach for combination therapies (Tarantelli et al., 2020).
Eigenschaften
CAS-Nummer |
1402152-46-8 |
---|---|
Molekularformel |
C23H38Cl2N8O8 |
Molekulargewicht |
625.505 |
IUPAC-Name |
5-Pyrimidinecarboxamide, 2-amino-N-(2,3-dihydro-7-methoxy-8-(3-(4-morpholinyl)propoxy)imidazo(1,2-C)quinazolin-5-yl)-, hydrochloride, hydrate (1:2:4) |
InChI |
InChI=1S/C23H28N8O4.2ClH.4H2O/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;;;;;/h3-4,13-14H,2,5-12H2,1H3,(H2,24,26,27)(H,28,29,32);2*1H;4*1H2 |
InChI-Schlüssel |
PRZNRMHJLYLVBJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN=C(N)N=C1)NC2=NC3=C(C=CC(OCCCN4CCOCC4)=C3OC)C5=NCCN25.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Copanlisib HCl; Copanlisib dihydrochloride; BAY 80-6946; BAY80-6946; BAY-80-6946; BAY806946; BAY-806946; BAY 806946; Copanlisib HCl hydrate; trade name Aliqopa. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.